4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
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Overview
Description
Comprehensive Analysis of 4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
The compound 4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a structurally complex molecule that may be related to various compounds studied for their potential biological activities and chemical properties. While the exact compound is not directly studied in the provided papers, related compounds provide insight into the possible characteristics and behaviors of this molecule.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including protection and deprotection of functional groups, as well as the formation of diastereomeric mixtures that require resolution . For example, the synthesis of 4-amino-3-(4-chlorophenyl)butyric acid isomers involves protection of the amino group and subsequent reaction with chiral amines . Similar strategies could be applied to synthesize the compound , with careful consideration of the dichlorophenyl and pyridin-3-ylmethylamino groups.
Molecular Structure Analysis
Molecular structure and vibrational spectra of related compounds have been studied using techniques such as FT-IR, Raman spectroscopy, and X-ray diffraction . These studies provide detailed information on molecular geometry, electronic energy levels, and intramolecular interactions, such as hydrogen bonding and charge delocalization . The molecular structure of 4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid would likely exhibit similar complex interactions, influencing its physical and chemical properties.
Chemical Reactions Analysis
Compounds with similar structures have been used as intermediates in the synthesis of various heterocyclic compounds, which exhibit biological activities . The reactivity of the carboxylic acid and amino groups in these molecules is crucial for forming new bonds and constructing complex molecular architectures . The dichlorophenyl and pyridin-3-ylmethylamino groups in the compound of interest may also participate in such reactions, potentially leading to novel compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through computational and experimental methods . These studies include the analysis of hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals . Such properties are indicative of the compound's reactivity, stability, and potential applications in materials science. The presence of electron-withdrawing dichlorophenyl and electron-donating pyridin-3-ylmethylamino groups in the compound of interest would contribute to its unique electronic and optical properties.
properties
IUPAC Name |
4-(3,5-dichloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-11-4-12(18)6-13(5-11)21-15(22)7-14(16(23)24)20-9-10-2-1-3-19-8-10/h1-6,8,14,20H,7,9H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYFPECKAVBZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid |
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